molecular formula C16H28N2O11 B1206190 Glcnacbeta1-6GalNAc CAS No. 136036-84-5

Glcnacbeta1-6GalNAc

Número de catálogo: B1206190
Número CAS: 136036-84-5
Peso molecular: 424.4 g/mol
Clave InChI: INPSEHNBUMPUQB-BJMGCPOCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Glcnacbeta1-6GalNAc, also known as this compound, is a useful research compound. Its molecular formula is C16H28N2O11 and its molecular weight is 424.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Cancer Research Applications

GlcNAcβ1-6GalNAc is involved in the synthesis of O-glycans, which are critical in cell signaling and tumor progression. Research indicates that core 2 O-glycans, which include GlcNAcβ1-6GalNAc structures, serve as scaffolds for sialyl-Lewis x (SLe x), a determinant for cell adhesion and migration. These glycans have been implicated in cancer metastasis and tumor immune evasion.

  • Core 2 GlcNAc-transferase Activity : Elevated activity of core 2 GlcNAc-transferase has been observed in malignant cell lines, suggesting a link between glycosylation patterns and cancer aggressiveness. For instance, studies on colon cancer cells demonstrated that transfecting these cells with core 2 GlcNAc-transferase resulted in reduced tumor formation and metastasis in murine models .
  • Tumor Suppression : In experiments involving C3GnT gene knockout mice, it was shown that core 3 glycans provide protective functions in normal gastrointestinal epithelia, indicating potential therapeutic avenues for targeting glycan biosynthesis to suppress tumor growth .

Drug Delivery Systems

The conjugation of N-acetylgalactosamine (GalNAc) to small interfering RNA (siRNA) represents a groundbreaking application of GlcNAcβ1-6GalNAc in drug delivery systems. This approach enhances the specificity and efficacy of siRNA therapeutics.

  • Targeting Hepatocytes : GalNAc conjugates target asialoglycoprotein receptors (ASGPR) on hepatocytes, facilitating rapid endocytosis and improving the delivery of therapeutic RNA strands. This method has led to the development of several approved drugs such as inclisiran and givosiran, which utilize this targeting strategy to treat conditions like hypercholesterolemia and acute hepatic porphyria .
  • Clinical Advances : As of now, multiple GalNAc-siRNA products are undergoing clinical trials, showcasing the potential for this technology to revolutionize RNA-based therapies by enhancing their pharmacokinetics and reducing off-target effects .

Synthesis of Glycoproteins

The ability to synthesize glycoproteins with specific glycan structures is crucial for understanding their biological functions and developing therapeutic agents.

  • Enzymatic Synthesis : Bifunctional transglycosylating enzymes have been employed to create β-GalNAc/GlcNAc-lactose structures efficiently. These synthetic pathways allow researchers to produce glycoproteins with tailored glycan moieties that can be used in various applications from vaccine development to therapeutic proteins .
  • Glycopeptide Studies : Investigations into the substrate specificity of glycosyltransferases have revealed insights into how different glycan structures influence protein function. For example, studies indicate that variations in the position of GalNAc within peptide sequences significantly affect enzymatic activity, which is crucial for designing glycopeptides with desired biological properties .

Propiedades

Número CAS

136036-84-5

Fórmula molecular

C16H28N2O11

Peso molecular

424.4 g/mol

Nombre IUPAC

N-[(2R,3R,4R,5S,6R)-2-[(2R,3R,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxohexoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C16H28N2O11/c1-6(21)17-8(3-19)12(24)13(25)9(23)5-28-16-11(18-7(2)22)15(27)14(26)10(4-20)29-16/h3,8-16,20,23-27H,4-5H2,1-2H3,(H,17,21)(H,18,22)/t8-,9+,10+,11+,12+,13-,14+,15+,16+/m0/s1

Clave InChI

INPSEHNBUMPUQB-BJMGCPOCSA-N

SMILES

CC(=O)NC1C(C(C(OC1OCC(C(C(C(C=O)NC(=O)C)O)O)O)CO)O)O

SMILES isomérico

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@H]([C@@H]([C@@H]([C@H](C=O)NC(=O)C)O)O)O)CO)O)O

SMILES canónico

CC(=O)NC1C(C(C(OC1OCC(C(C(C(C=O)NC(=O)C)O)O)O)CO)O)O

Sinónimos

GlcNAcbeta1-6GalNAc
N-acetylglucosaminyl beta(1-6)N-acetylgalactosamine

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.